2-(3-Methylpiperidin-1-YL)propan-1-OL
Overview
Description
“2-(3-Methylpiperidin-1-YL)propan-1-OL” is a chemical compound with the molecular formula C9H19NO . It is also known by its CAS Number: 915920-23-9 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H19NO/c1-8-4-3-5-10(6-8)9(2)7-11/h8-9,11H,3-7H2,1-2H3 . The molecular weight of this compound is 157.26 g/mol .Scientific Research Applications
Volatomics in Health Diagnosis
Volatile organic compounds (VOCs) like 2-(3-Methylpiperidin-1-YL)propan-1-OL are explored for their non-invasive diagnostic potential in conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds, detectable in breath and fecal samples, may serve as biomarkers, aiding in the diagnosis and monitoring of such conditions. Although promising, their clinical implementation necessitates further research to establish a direct correlation with the pathogenesis of IBD/IBS, especially considering the influence of gut microbiota (Van Malderen et al., 2020).
Flavor Compounds in Food Products
This compound is related to branched aldehydes, crucial in imparting flavors in various food products. The review elaborates on the metabolic conversions and factors affecting the formation of such aldehydes. Understanding these pathways is vital for controlling the levels of these compounds to achieve desired flavors in food products (Smit et al., 2009).
Downstream Processing in Bioproduction
In the context of biologically produced diols like 1,3-propanediol, which hold numerous industrial applications, the compound this compound is relevant. The review discusses the separation methods from fermentation broths, emphasizing the need for more efficient, cost-effective, and high-yield purification processes to enhance the viability of biologically produced diols in industrial applications (Xiu & Zeng, 2008).
Safety and Hazards
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-10(6-8)9(2)7-11/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFMCLNSQCOKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660761 | |
Record name | 2-(3-Methylpiperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-23-9 | |
Record name | β,3-Dimethyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylpiperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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